2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a unique structure combining a dimethoxybenzoyl group, a cyclopenta[d]pyrimidine ring, and an octahydropyrrolo[3,4-c]pyrrole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves multiple steps, including the formation of the cyclopenta[d]pyrimidine ring and the subsequent attachment of the dimethoxybenzoyl group. The key steps typically include:
Formation of the Cyclopenta[d]pyrimidine Ring: This step involves the condensation of appropriate precursors under reflux conditions, often using solvents like xylene and bases such as sodium methoxide.
Attachment of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced through acylation reactions, typically using carboxylic acid chlorides or anhydrides in the presence of a base like pyridine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethoxybenzoyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities
Uniqueness
2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of structural features, which confer specific biological activities not commonly found in other similar compounds. Its potential as a therapeutic agent and its versatility in chemical reactions make it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H28N4O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C23H28N4O3/c1-14-24-20-6-4-5-18(20)22(25-14)26-10-15-12-27(13-16(15)11-26)23(28)19-9-17(29-2)7-8-21(19)30-3/h7-9,15-16H,4-6,10-13H2,1-3H3 |
InChI Key |
REEIQIPMKICVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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